molecular formula C9H13ClN2O2 B2623883 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride CAS No. 2408963-75-5

2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride

货号: B2623883
CAS 编号: 2408963-75-5
分子量: 216.67
InChI 键: HGUGDUFAMDILLX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, has been reported . The process involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . The reaction mechanism involves dehydration, which is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .

作用机制

The benzimidazole moiety is a structural isoster of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This interaction could potentially influence the compound’s mode of action and its biochemical pathways.

As for the pharmacokinetics, it’s generally known that benzimidazoles are highly soluble in water and other polar solvents , which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

生化分析

Biochemical Properties

2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of active thrombin activatable fibrinolysis inhibitor (TAFI). Activated TAFI protects fibrin clots against lysis, and the inhibition of TAFI by this compound can influence clot stability and dissolution . The interaction between this compound and TAFI is crucial for understanding its potential therapeutic applications in conditions related to thrombosis and fibrinolysis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in the coagulation cascade, thereby affecting the overall hemostatic balance within cells . Additionally, its impact on cellular metabolism includes alterations in energy production and utilization, which can have downstream effects on cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of TAFI, inhibiting its activity and preventing the stabilization of fibrin clots . This inhibition is achieved through competitive binding, where the compound competes with natural substrates for the active site of the enzyme. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in coagulation and fibrinolysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can maintain its inhibitory effects on TAFI for extended periods, but degradation products may accumulate and influence cellular function . These temporal effects are important for understanding the compound’s potential therapeutic applications and for designing experiments that accurately reflect its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TAFI without causing significant adverse effects. At higher doses, toxic effects may be observed, including alterations in liver and kidney function . Threshold effects have been identified, where the compound’s efficacy plateaus, and further increases in dosage do not enhance its inhibitory activity but may increase toxicity. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a TAFI inhibitor. The compound interacts with enzymes and cofactors involved in the coagulation cascade, influencing metabolic flux and metabolite levels . Its metabolism may also involve phase I and phase II biotransformation reactions, where the compound is modified by enzymes such as cytochrome P450s and conjugated with glucuronic acid or sulfate for excretion.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, such as the liver and blood vessels . The compound’s distribution is also affected by its physicochemical properties, including solubility and membrane permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins involved in coagulation and fibrinolysis. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

属性

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-5-10-7-4-2-3-6(9(12)13)8(7)11-5;/h6H,2-4H2,1H3,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUGDUFAMDILLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。